molecular formula C8H4ClF3O B13472805 1-(5-Chloro-2-fluorophenyl)-2,2-difluoroethanone

1-(5-Chloro-2-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B13472805
M. Wt: 208.56 g/mol
InChI Key: AGWWIQGVANCKOY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H4ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms, and the ethanone moiety is difluorinated

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluorophenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-2,2-difluoroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, as well as the difluorinated ethanone moiety. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4ClF3O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H

InChI Key

AGWWIQGVANCKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)F)F

Origin of Product

United States

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